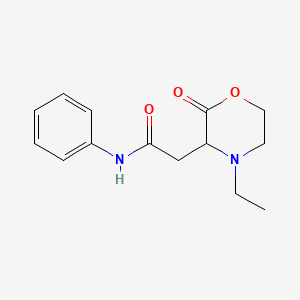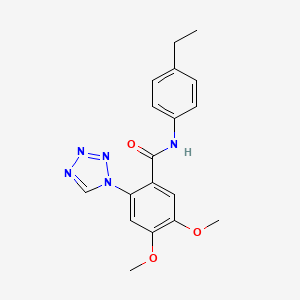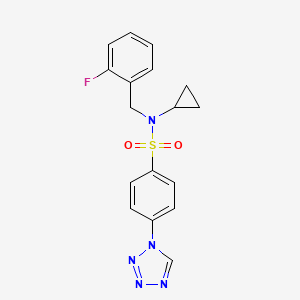![molecular formula C18H24N4O3 B4426965 4-acetyl-3-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-2-piperazinone](/img/structure/B4426965.png)
4-acetyl-3-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-2-piperazinone
Descripción general
Descripción
4-acetyl-3-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-2-piperazinone, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer, autoimmune diseases, and inflammatory disorders. It belongs to the class of drugs known as kinase inhibitors, which work by blocking the activity of specific enzymes involved in cell signaling pathways.
Mecanismo De Acción
4-acetyl-3-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-2-piperazinone works by inhibiting the activity of specific enzymes known as kinases, which are involved in cell signaling pathways. In particular, it targets the Bruton's tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK) enzymes, which are important in the development and function of immune cells. By blocking these enzymes, this compound can disrupt the signaling pathways that drive the growth and survival of cancer cells and the inflammatory response in autoimmune diseases.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of BTK and ITK activity, the suppression of cancer cell growth, and the reduction of inflammatory cytokine production. It has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-acetyl-3-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-2-piperazinone as a research tool is that it is a highly specific inhibitor of BTK and ITK, which makes it useful for studying the roles of these enzymes in various biological processes. However, one limitation is that it has not yet been extensively tested in clinical trials, so its safety and efficacy in humans are not yet fully understood.
Direcciones Futuras
There are several potential future directions for research on 4-acetyl-3-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-2-piperazinone. One area of interest is its potential as a treatment for various types of cancer, including lymphoma, leukemia, and solid tumors. Another area of interest is its potential as a treatment for autoimmune diseases, such as rheumatoid arthritis and lupus. Additionally, further studies may be needed to determine the optimal dosing and treatment regimens for this compound in different patient populations.
Aplicaciones Científicas De Investigación
4-acetyl-3-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-2-piperazinone has been the subject of several scientific studies, which have explored its potential as a therapeutic agent for various diseases. For example, preclinical studies have shown that this compound can inhibit the growth of certain types of cancer cells, including lymphoma and leukemia. It has also been shown to have anti-inflammatory effects, which may make it useful in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus.
Propiedades
IUPAC Name |
4-acetyl-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]piperazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3/c1-14(23)22-8-7-19-18(25)16(22)13-17(24)21-11-9-20(10-12-21)15-5-3-2-4-6-15/h2-6,16H,7-13H2,1H3,(H,19,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBKVIZNTQJMQGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCNC(=O)C1CC(=O)N2CCN(CC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,7-dimethyl-8-(2-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4426888.png)
![1-(3,5-dimethyl-1-piperidinyl)-3-[(1,1-dimethyl-2-propyn-1-yl)oxy]-2-propanol hydrochloride](/img/structure/B4426895.png)
![1-(cyclohexyloxy)-3-[4-(2-hydroxyethyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B4426896.png)

![2-(4-methoxyphenoxy)-N-[2-(4-methyl-1-piperazinyl)phenyl]acetamide](/img/structure/B4426917.png)
![N-(3-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-2-carboxamide](/img/structure/B4426919.png)
![8-benzyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4426925.png)
![{4-[(3-chlorobenzyl)oxy]-3-methoxybenzyl}(4-piperidinylmethyl)amine dihydrochloride](/img/structure/B4426932.png)



![N-[3-(1H-imidazol-1-yl)propyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4426973.png)
![8-(2-ethylphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4426978.png)